Antiplasmodial Potency Against Chloroquine-Resistant P. falciparum (FcB1)
Butyraxanthone B (compound 2) exhibits an IC50 of 2.7 µg/mL against the chloroquine-resistant FcB1 strain, comparable to butyraxanthone A (3.0 µg/mL) but sharply contrasting with the inactive analog butyraxanthone D (IC50 > 10 µg/mL) [1]. Among the 10 tested xanthones, compound 5 (mangostanin) was the most potent (1.9 µg/mL), establishing Butyraxanthone B as a moderately active member of the set [1].
| Evidence Dimension | Antiplasmodial Potency (IC50) |
|---|---|
| Target Compound Data | 2.7 ± 0.8 µg/mL |
| Comparator Or Baseline | Butyraxanthone A: 3.0 ± 1.1 µg/mL; Butyraxanthone D: >10 µg/mL; Leading compound (Mangostanin): 1.9 ± 0.5 µg/mL; Chloroquine control: 0.19 µg/mL |
| Quantified Difference | Butyraxanthone B is 10% more potent than A; >3.7-fold more potent than D; 1.4-fold less potent than the most active compound (mangostanin). |
| Conditions | In vitro culture of Plasmodium falciparum chloroquine-resistant FcB1 strain. |
Why This Matters
For antimalarial screening programs, Butyraxanthone B provides a defined, moderate-potency chemotype which is structurally distinct from the inactive analog D, making it a valuable probe for structure-activity relationship (SAR) studies on prenylated xanthones.
- [1] Zelefack, F., Guilet, D., Fabre, N., Bayet, C., Chevalley, S., Ngouela, S., Lenta, B.N., Valentin, A., Tsamo, E., & Dijoux-Franca, M.G. (2009). Cytotoxic and antiplasmodial xanthones from Pentadesma butyracea. Journal of Natural Products, 72(5), 954-957. View Source
